

# phenyl salicylate different ester compounds stability

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## Compound Focus: Phenyl Salicylate

CAS No.: 118-55-8

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## Stability Profile and Key Influencing Factors

The table below summarizes the core stability characteristics of **phenyl salicylate** and the main factors that affect it.

Characteristic/Factor	Impact on Stability
Primary Degradation	Hydrolytic breakdown into salicylic acid and phenol [1].
Chemical Stability	Stable in acidic conditions (below ~pH 4); degrades rapidly in neutral to alkaline solutions [2].
Temperature	Significant increase in degradation rate with rising temperature [2].
Solvent System	Degrades in 100% ethanol and 50% aqueous ethanol via transesterification and hydrolysis [2].
Enzymatic Action	Rapidly hydrolyzed by carboxylesterase enzymes (CES) in the liver and small intestine [3].

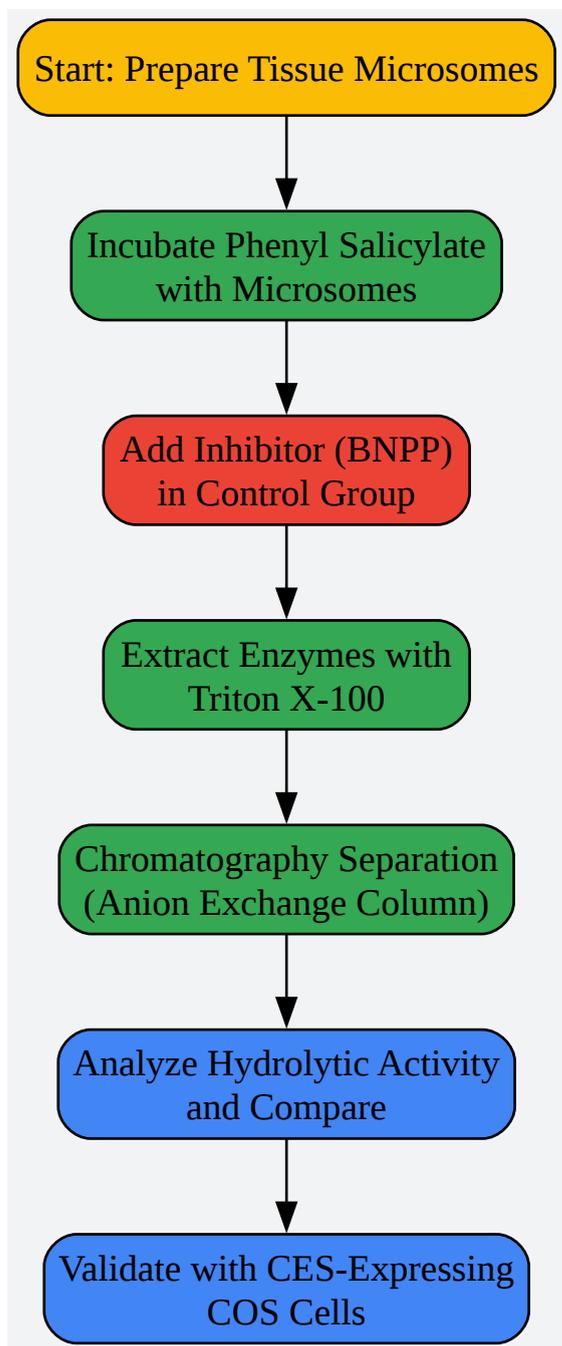
## Experimental Data on Degradation

A 1996 study investigated the stability of **phenyl salicylate** in 50% aqueous ethanol, providing quantitative data on its degradation kinetics [2]. The following table outlines the experimental conditions and key findings.

Parameter	Details
Experimental Medium	50 v/v% aqueous ethanol solution [2].
pH Range Studied	3.2 to 8.4 [2].
Temperatures	5°C, 23°C, and 50°C [2].
Analysis Method	High-performance liquid chromatography (HPLC) over four months [2].
Degradation Pathways	<b>Transesterification</b> (k1, forming ethyl salicylate) and <b>Hydrolysis</b> (k2, forming salicylic acid). Ethyl salicylate further undergoes hydrolysis (k3) [2].
Kinetics	Followed pseudo-first-order kinetics. The rate of degradation followed $k_1 > k_2 > k_3$ [2].
Key Quantitative Finding	At pH 6.3, the half-lives were <b>6.6 days</b> (50°C), <b>178 days</b> (23°C), and <b>2934 days</b> (5°C) [2].

## Enzymatic Hydrolysis Experimental Insight

A 2015 study provides a detailed protocol for investigating the enzymatic hydrolysis of **phenyl salicylate**, which is highly relevant for predicting its in-vivo stability and metabolism [3].



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*Diagram of the experimental protocol for studying enzymatic hydrolysis of **phenyl salicylate**.*

- **Objective:** To examine the hydrolytic metabolism of **phenyl salicylate** by microsomal enzymes in various rat tissues and human liver/small intestine [3].
- **Key Reagents:** Tissue microsomes (rat and human), **phenyl salicylate** substrate, inhibitor bis(4-nitrophenyl) phosphate (BNPP), detergent Triton X-100 [3].
- **Methodology Overview:**

- **Incubation: Phenyl salicylate** was incubated with various tissue microsomes and plasma [3].
- **Inhibition Control:** The liver and small-intestinal microsomal hydrolase activities were completely inhibited by BNPP to confirm the role of carboxylesterases [3].
- **Enzyme Extraction & Separation:** Microsomal enzymes were extracted with Triton X-100 and separated using anion-exchange column chromatography [3].
- **Activity Analysis:** The hydrolyzing activity of the fractions was measured and co-elution with known carboxylesterase activity was confirmed [3].
- **Validation:** Rat and human carboxylesterase isoforms (e.g., Ces1e, Ces2c, CES1, CES2) were expressed in COS cells to validate their activity against **phenyl salicylate** [3].
- **Core Finding:** The study identified that the hydrolytic activity was predominantly due to **carboxylesterases (CES)**, with the small intestine showing higher activity than the liver. Human CES2 isozyme exhibited higher activity than CES1 [3].

## Stability Comparison & Research Considerations

- **Compared to Benzyl Salicylate:** In the same 2015 study, **phenyl salicylate** was found to be "**much more rapidly hydrolyzed**" than benzyl salicylate by the same microsomal enzymes [3].
- **Relevance for Formulation:** The data suggests that formulating **phenyl salicylate** in **low pH (<4)** and **anhydrous conditions**, and storing it at **cool temperatures**, would maximize its stability [2].
- **Data Limitations:** Please note that the key experimental studies providing quantitative stability data are from **1996 [2]** and **2015 [3]**. The market reports included in the search, while recent, do not contain new experimental data on stability [4] [5] [6].

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## References

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